![molecular formula C15H26N2 B5799231 N,N-diethyl-N'-methyl-N'-(3-methylbenzyl)-1,2-ethanediamine](/img/structure/B5799231.png)
N,N-diethyl-N'-methyl-N'-(3-methylbenzyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMXB-A is a cholinergic compound that has been shown to have potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. The compound has been extensively studied in animal models and has shown promising results in improving cognitive function, memory, and attention. DMXB-A is a selective agonist of the alpha7 nAChR and has been shown to enhance the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Mécanisme D'action
DMXB-A is a selective agonist of the alpha7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. The activation of alpha7 nAChR by DMXB-A leads to the influx of calcium ions into the cell, which triggers the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. The increased release of these neurotransmitters leads to enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
DMXB-A has been shown to have several biochemical and physiological effects on the brain. The compound has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which leads to enhanced synaptic transmission and improved cognitive function. DMXB-A has also been shown to have neuroprotective properties and can protect against neuronal damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments. The compound is relatively easy to synthesize and has high yield. DMXB-A is also highly selective for the alpha7 nAChR and has minimal off-target effects. However, DMXB-A has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. DMXB-A also has a short half-life, which can limit its efficacy in some experiments.
Orientations Futures
For DMXB-A research include investigating the compound's efficacy in clinical trials, optimizing the compound's pharmacokinetic properties, and developing novel derivatives with improved efficacy and selectivity.
Méthodes De Synthèse
The synthesis of DMXB-A involves the reaction of 3-methylbenzylamine with diethyl malonate, followed by the addition of methyl iodide and sodium hydride. The resulting compound is then treated with hydrochloric acid to obtain DMXB-A. The synthesis method is relatively simple and can be achieved in a few steps with high yield.
Applications De Recherche Scientifique
DMXB-A has been extensively studied in animal models and has shown promising results in improving cognitive function, memory, and attention. The compound has been shown to have potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. DMXB-A has also been shown to have neuroprotective properties and can protect against neuronal damage caused by oxidative stress and inflammation.
Propriétés
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-17(6-2)11-10-16(4)13-15-9-7-8-14(3)12-15/h7-9,12H,5-6,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIBTYPXUWTWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5459439 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.